ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound. It has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which may have potential use as antimalarial treatments .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the structure of a complex with (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 3-(trifluoromethyl)benzoate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of 1-(4-Fluorophenyl)ethanol were reported .Scientific Research Applications
Crystal Structure of Ethyl 1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate Derivatives:
- Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate showcases the structural arrangement where pyran and pyrazole rings are nearly coplanar while the phenyl ring is almost perpendicular. The compound's stability is ensured by various hydrogen interactions and π···π interactions, emphasizing the structural dynamics of these molecules (Kumar et al., 2018).
Synthesis and Characterization:
- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via a one-pot condensation reaction. Its structure was meticulously analyzed using various spectroscopic techniques, offering insights into the synthesis and structural characterization of pyrazole esters (Viveka et al., 2016).
Biological Activity and Anticancer Potential:
- A series of novel this compound derivatives were synthesized and assessed for their cytotoxicity and inhibitory activity against topoisomerase IIα, showcasing significant potential as anticancer agents. Molecular docking studies provided insights into their binding modes, while in silico drug-likeliness properties were evaluated, highlighting the therapeutic potential of these compounds (Alam et al., 2016).
Fluorescence and Herbicidal Properties:
- Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate demonstrated unique reactivity leading to the synthesis of novel fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. These findings underline the compound's potential in agricultural applications and as a fluorophore (Wu et al., 2006).
Ultrasound Irradiation in Synthesis:
- Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were efficiently synthesized under ultrasound irradiation, significantly reducing reaction times and achieving high yields. This study exemplifies the use of ultrasound irradiation to enhance the efficiency of chemical synthesis processes (Machado et al., 2011).
Mechanism of Action
The mechanism of action of similar compounds has been explored in various studies. For instance, a study reported that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Another study reported the potential anti-hepatic activities of a novel cyclohexene derivative .
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds have been suggested in various studies. For instance, a study suggested that the novel scaffolds of triazole-pyrazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that ethyl 4,4’‘-difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate has potential for further exploration .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZFFTSKRYLRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556329 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115342-25-1 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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